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Compound of Interest

2-Amino-3-bromo-5-
Compound Name: o
hydroxypyridine

Cat. No.: B067701

Introduction: The Strategic Importance of 2-Amino-
5-bromo-3-hydroxypyridine

2-Amino-5-bromo-3-hydroxypyridine is a highly functionalized heterocyclic compound of
significant interest in the pharmaceutical and agrochemical industries. Its unique substitution
pattern, featuring an amino group, a hydroxyl group, and a bromine atom on the pyridine core,
makes it a versatile building block for the synthesis of complex, biologically active molecules.[1]
[2] The strategic placement of these functional groups allows for a variety of subsequent
chemical transformations, making it an invaluable intermediate in the construction of novel
molecular architectures.[3]

The most prominent application of 2-Amino-5-bromo-3-hydroxypyridine is as a key intermediate
in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) inhibitor
used in the treatment of non-small cell lung cancer.[4][5] Its role in the synthesis of this life-
saving medication underscores the critical need for efficient and scalable synthetic routes to
this compound. Beyond its application in oncology, this pyridine derivative is also explored in
the development of new anti-inflammatory drugs, agrochemicals such as herbicides and
pesticides, and advanced materials.[1]

This technical guide provides a detailed overview of the primary synthetic pathways to 2-
Amino-5-bromo-3-hydroxypyridine, offering insights into the reaction mechanisms,
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experimental protocols, and the rationale behind the selection of specific reagents and
conditions.

Retrosynthetic Analysis: Deconstructing the Target
Molecule

A retrosynthetic analysis of 2-Amino-5-bromo-3-hydroxypyridine reveals several logical
disconnection points, highlighting the key precursors that can be utilized for its synthesis. The
primary disconnections focus on the introduction of the bromine atom and the formation of the
substituted pyridine ring itself.
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Caption: Retrosynthetic analysis of 2-Amino-5-bromo-3-hydroxypyridine.
This analysis points to three primary synthetic strategies:
e Late-stage bromination of a pre-formed 2-amino-3-hydroxypyridine ring.
e Nucleophilic substitution of a di-brominated precursor.

» Hydrolysis of a protected, brominated heterocyclic system.
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Synthesis Pathways

The following sections provide a detailed exploration of the most effective and scientifically
sound methods for the synthesis of 2-Amino-5-bromo-3-hydroxypyridine.

Pathway A: Synthesis via Bromination of 2-Amino-3-
hydroxypyridine

This is a widely employed and logical approach, where the 2-amino-3-hydroxypyridine core is
first synthesized and then subjected to regioselective bromination.

Step 1: Synthesis of 2-Amino-3-hydroxypyridine
There are two primary and efficient routes to obtain the 2-amino-3-hydroxypyridine
intermediate.

Route Al: From Furfural

The conversion of furfural, a bio-based feedstock, into 3-hydroxypyridine derivatives is an
attractive and sustainable approach.[6] A common industrial method involves a multi-step
process starting with the ring-opening of furfural.[7][8]

Cl2 or Brz, Ammonium Alkaline
Wﬁng—opened intermediate)wb(Z—Amino—&hydroxypyridine sulfonate Hydrolysis 2-Amino-3-hydroxypyridine
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Caption: Synthesis of 2-Amino-3-hydroxypyridine from furfural.
Experimental Protocol (Adapted from CN109535071B):[8]

» Ring Opening: Add furfural to water in a reaction vessel and cool to 0°C with stirring.
Introduce chlorine or bromine gas to facilitate the ring-opening reaction.

e Cyclization: React the resulting mixture with an ammonium sulfamate solution to form 2-
amino-3-hydroxypyridine sulfonate.
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» Hydrolysis: Hydrolyze the sulfonate salt under alkaline conditions (e.g., using a liquid alkali to
adjust the pH to 8-9) to yield crude, brown 2-amino-3-hydroxypyridine.[8]

« Purification: The crude product can be further purified by recrystallization or by forming a
complex with dimethylformamide, followed by desorption with methanol to obtain a high-

purity white solid.[8]
Route A2: From 2-Hydroxy-3-nitropyridine

This method relies on the catalytic reduction of a nitro group, a classic and high-yielding
transformation in organic synthesis.[9]

Hz2, Pd/C,
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Caption: Synthesis of 2-Amino-3-hydroxypyridine via nitro reduction.
Experimental Protocol (Adapted from ChemicalBook):[9]

» Reaction Setup: Dissolve 2-hydroxy-3-nitropyridine in methanol in a flask. Add 10%
Palladium on carbon (Pd/C) catalyst.

o Hydrogenation: Flush the reaction mixture with an inert gas (e.g., argon), then bubble
hydrogen gas through the solution for approximately 10 minutes. Maintain a hydrogen
atmosphere (e.g., using a balloon) and stir the mixture overnight at room temperature.

o Work-up: Filter the mixture through celite to remove the catalyst, washing the celite pad with

methanol.

 Purification: Evaporate the solvent from the filtrate. The resulting solid can be purified by
silica gel chromatography (e.g., using 5% MeOH in CH2Cl2) to afford the pure product.[9]
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Route A2 (2-Hydroxy-3-

Parameter Route Al (Furfural) ] o
nitropyridine)
Starting Material Furfural 2-Hydroxy-3-nitropyridine
Cl2/Brz, Ammonium sulfamate,
Key Reagents Hz, 10% Pd/C
Base
Reported Yield >75% (crude) 89%

Inexpensive, bio-based ) ) )
Advantages ) ) High yield, clean reaction
starting material

Multi-step, potential for side Requires handling of Hz2 gas

Disadvantages )
products and a precious metal catalyst

Step 2: Bromination of 2-Amino-3-hydroxypyridine

The synthesis of the final product is achieved through the bromination of the 2-amino-3-
hydroxypyridine intermediate. This is typically accomplished through a three-step sequence
involving protection, bromination, and deprotection/hydrolysis, as direct bromination can be

challenging to control.[4][5]

CDI, BTC, Brominat ting aOH,
_Mb(3H-Oxazolo[4,5-b]pyridin-2-one)—Ang(e-Bromo-sH-oxazolo[4,5-b]pyridin-2-one 20, Reflux 2-Amino-5-bromo-3-hydroxypyridine
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Caption: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine from 2-Amino-3-hydroxypyridine.
Experimental Protocol (Adapted from CN111943885A and other sources):[4][5][10]

e Ring Closure (Protection): Dissolve 2-amino-3-hydroxypyridine in an appropriate solvent like
THF. Add N,N'-carbonyldiimidazole (CDI) and stir at room temperature. Subsequently, add
bis(trichloromethyl)carbonate (BTC) and reflux the mixture to form the protected

intermediate, 3H-oxazolo[4,5-b]pyridin-2-one.[4]
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e Bromination: The protected intermediate is then brominated. While various brominating
agents can be used, some methods employ photocatalytic bromination with liquid bromine
and a photoinitiator.[5]

o Hydrolysis (Deprotection): Suspend the resulting 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one in
an aqueous solution of sodium hydroxide (e.g., 2N NaOH) and reflux overnight until the

solution becomes clear.[10]

o Work-up: Cool the reaction mixture to room temperature and neutralize with acid to a pH of
approximately 7. This will cause the product to precipitate out of the solution.

 Purification: Collect the precipitate by filtration, wash with water, and dry under high vacuum
to obtain 2-amino-5-bromo-3-hydroxypyridine as an off-white solid with a high yield (typically
>95%).[10]

Pathway B: Synthesis via Nucleophilic Substitution of 2-
Amino-3,5-dibromopyridine

This pathway offers a more direct route to the target molecule by selectively replacing one of
the bromine atoms of a di-brominated precursor with a hydroxyl group.

KOH, Cu powder,
H 170°C, A | . .
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Caption: Synthesis via nucleophilic substitution.
Causality Behind Experimental Choices:

o High Temperature and Pressure: The C-Br bond on the pyridine ring is relatively strong and
requires significant energy to break for nucleophilic substitution. The use of an autoclave
allows the reaction to be carried out at temperatures above the boiling point of water,
increasing the reaction rate.

o Potassium Hydroxide (KOH): A strong base and the source of the hydroxide nucleophile.
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o Copper Powder: Acts as a catalyst, likely facilitating the nucleophilic aromatic substitution.
Copper catalysis is common in such reactions involving aryl halides.

 Inert Atmosphere (Nitrogen): Prevents oxidation of the starting material, product, and catalyst
at high temperatures.

Experimental Protocol (Adapted from PrepChem.com):[11]

¢ Reaction Setup: In an autoclave, combine 2-amino-3,5-dibromopyridine, potassium
hydroxide (85%), copper powder, and water.

e Reaction: Stir the mixture under a nitrogen atmosphere for 10 hours at 170°C.

o Work-up: After cooling, neutralize the dark-colored solution with concentrated hydrochloric
acid. Saturate the solution with sodium chloride to reduce the solubility of the product in the
agueous phase.

o Extraction: Extract the product from the warm aqueous solution multiple times with a mixture
of ethyl acetate and tetrahydrofuran (9:1).

 Purification: Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the
solvent. The residue is then purified by silica gel chromatography to yield 2-amino-3-hydroxy-
5-bromopyridine.[11]

Parameter Value

Starting Material 2-Amino-3,5-dibromopyridine
Key Reagents KOH, Copper powder
Conditions 170°C, 10 hours, Autoclave
Reported Yield 46.3%

Advantages Direct conversion

Harsh reaction conditions (high temp/pressure),
Disadvantages moderate yield, requires specialized equipment

(autoclave)
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Purification and Characterization

The final product, 2-Amino-5-bromo-3-hydroxypyridine, is typically an off-white to light brown
solid.[1][10] Purification is generally achieved through recrystallization or column
chromatography on silica gel.

Property Value Source

Molecular Formula CsHsBrN20 [1][12]

Molecular Weight 189.01 g/mol [1][12]
Light brown solid / Off-white

Appearance , [1][10]
solid

Melting Point 205-208°C [11]

CAS Number 39903-01-0 [1][12]

Safety Considerations

As with any chemical synthesis, proper safety protocols must be strictly followed.

e Handling Reagents: Many of the reagents used, such as bromine, strong acids, and bases,
are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

o High-Pressure Reactions: The use of an autoclave requires specialized training and
equipment to handle the high pressures and temperatures safely.

e Product Handling: The toxicological properties of the final product may not be fully
characterized. It should be handled with care, avoiding inhalation, ingestion, and skin
contact.

Conclusion

The synthesis of 2-Amino-5-bromo-3-hydroxypyridine can be accomplished through several
viable pathways. The choice of a specific route will depend on factors such as the availability of
starting materials, the scale of the synthesis, and the equipment available.
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e The synthesis from 2-amino-3-hydroxypyridine (Pathway A), particularly when the precursor
is derived from furfural, represents a scalable and potentially more sustainable approach.
The final hydrolysis step from the oxazolopyridinone intermediate is notably high-yielding.
[10]

e The nucleophilic substitution of 2-amino-3,5-dibromopyridine (Pathway B) offers a more
direct conversion but requires harsh conditions and results in a more moderate yield.[11]

For researchers in drug development, the multi-step route involving the protection of 2-amino-
3-hydroxypyridine, followed by bromination and hydrolysis, appears to be the most robust and
highest-yielding method, making it well-suited for producing the high-purity material required for
pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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